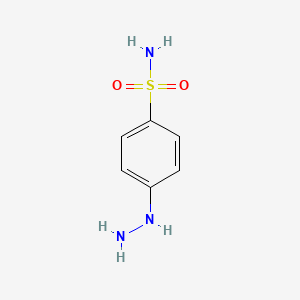

4-Hydrazinylbenzolsulfonamid

Übersicht

Beschreibung

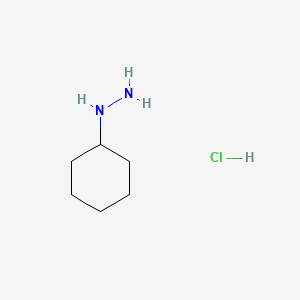

4-Hydrazino-benzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a key intermediate in the synthesis of various sulfonamide derivatives, which are known for their wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

4-Hydrazinobenzolsulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Sulfonamidderivate verwendet, die bei der Entwicklung neuer chemischer Einheiten wichtig sind.

Industrie: Es wird bei der Herstellung von Farbstoffen und anderen industriellen Chemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Hydrazinobenzolsulfonamid beinhaltet seine Wechselwirkung mit bestimmten Enzymen, wie z. B. Carboanhydrase. Diese Verbindung bindet an die aktive Stelle des Enzyms, hemmt seine Aktivität und beeinflusst so die physiologischen Prozesse, die durch das Enzym reguliert werden. Zu den molekularen Zielstrukturen gehören das Zinkion, das in der aktiven Stelle der Carboanhydrase vorhanden ist, und die beteiligten Pfade umfassen die Regulierung des pH-Werts und des Ionenhaushalts in Zellen .

Wirkmechanismus

Target of Action

The primary target of 4-Hydrazinylbenzenesulfonamide is carbonic anhydrase isozymes . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-Hydrazinylbenzenesulfonamide interacts with carbonic anhydrase isozymes by inhibiting their activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can lead to various physiological effects.

Biochemical Pathways

The inhibition of carbonic anhydrase isozymes by 4-Hydrazinylbenzenesulfonamide affects several biochemical pathways. These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues. By inhibiting these enzymes, 4-Hydrazinylbenzenesulfonamide can disrupt these processes .

Pharmacokinetics

These properties can impact the bioavailability of 4-Hydrazinylbenzenesulfonamide, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of 4-Hydrazinylbenzenesulfonamide’s action are primarily related to its inhibition of carbonic anhydrase isozymes. This can lead to a disruption in the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects .

Biochemische Analyse

Biochemical Properties

4-Hydrazinylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most prominent mechanism involves the inhibition of carbonic anhydrase isozymes . This interaction is crucial as it influences the activity of these enzymes, thereby affecting various biochemical processes.

Cellular Effects

4-Hydrazinylbenzenesulfonamide has been observed to exhibit cytotoxic activity against several human tumor cell lines, including MCF-7, Hela, and A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on these cellular processes contribute to its anticancer and antitumor properties .

Molecular Mechanism

At the molecular level, 4-Hydrazinylbenzenesulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inhibitor of carbonic anhydrase isozymes, affecting their activity and thus influencing various biochemical processes .

Metabolic Pathways

4-Hydrazinylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information about these interactions and their implications is currently limited.

Vorbereitungsmethoden

Die Synthese von 4-Hydrazinobenzolsulfonamid beinhaltet typischerweise die Reaktion von p-Chlorbenzolsulfonamid mit Hydrazinhydrat unter Hochtemperatur- und Hochdruckbedingungen. Die Reaktion wird bei Temperaturen zwischen 120 °C und 125 °C und Drücken im Bereich von 0,8 MPa bis 1,2 MPa durchgeführt. Das molare Verhältnis von p-Chlorbenzolsulfonamid zu Hydrazinhydrat wird zwischen 1:8 und 1:15 gehalten, wobei das Hydrazinhydrat einen Massenanteil von 50 % bis 80 % hat . Dieses Verfahren eignet sich aufgrund seiner hohen Ausbeute und Produktreinheit für die industrielle Produktion.

Analyse Chemischer Reaktionen

4-Hydrazinobenzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Sulfonyl-Derivate zu bilden.

Reduktion: Sie kann reduziert werden, um Hydrazin-Derivate zu bilden.

Substitution: Die Hydrazinogruppe kann durch verschiedene funktionelle Gruppen substituiert werden, um verschiedene Derivate zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .

Vergleich Mit ähnlichen Verbindungen

4-Hydrazinobenzolsulfonamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

4-(2-Substituierte Hydrazinyl)benzolsulfonamide: Diese Verbindungen haben ähnliche Strukturen, aber unterschiedliche Substituenten an der Hydrazinylgruppe, was zu Variationen in ihren biologischen Aktivitäten führt.

Benzolsulfonamid-Derivate: Diese Verbindungen haben verschiedene funktionelle Gruppen, die an den Benzolring gebunden sind, was ihre chemischen und biologischen Eigenschaften erheblich verändern kann. Die Einzigartigkeit von 4-Hydrazinobenzolsulfonamid liegt in seiner spezifischen Hydrazinogruppe, die im Vergleich zu anderen Sulfonamidderivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.

Eigenschaften

IUPAC Name |

4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJSNAGTUCWQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195989 | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-54-5 | |

| Record name | 4-Hydrazinobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4392-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydrazinobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydrazinobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642KHM22TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

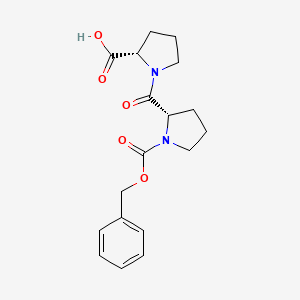

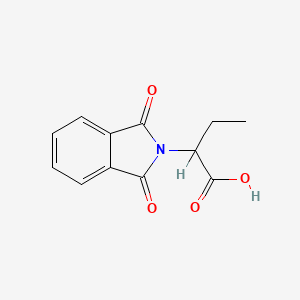

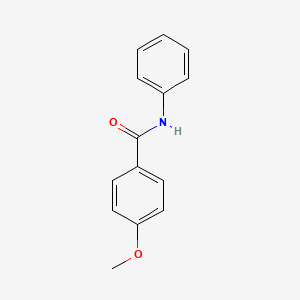

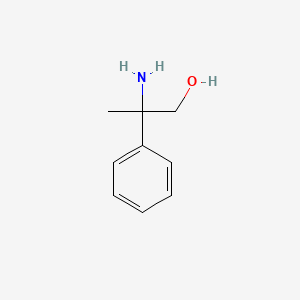

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)